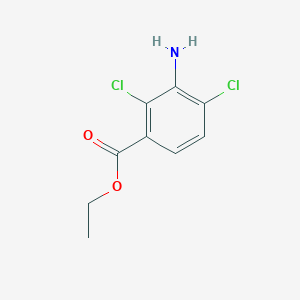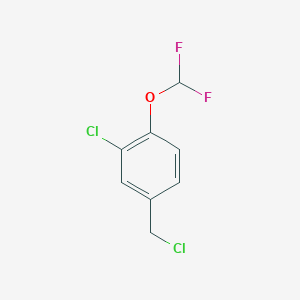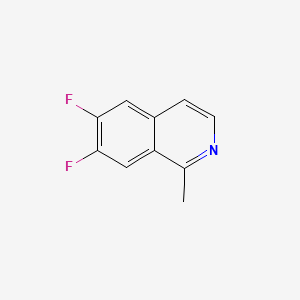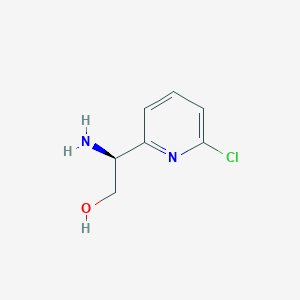![molecular formula C12H14N4O2 B13559171 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol CAS No. 73356-40-8](/img/structure/B13559171.png)
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol is an organic compound that features a phenyl ring substituted with a methoxy group at the 2-position and a (2,4-diaminopyrimidin-5-yl)methyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting guanidine with β-dicarbonyl compounds under basic conditions.
Substitution Reaction: The 2,4-diaminopyrimidine is then reacted with a suitable benzyl halide to introduce the (2,4-diaminopyrimidin-5-yl)methyl group.
Methoxylation: Finally, the phenol group is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.
Molecular Pathways: By inhibiting DHFR, the compound disrupts the folate pathway, leading to the inhibition of cell proliferation, which is particularly useful in treating cancer and bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: A well-known DHFR inhibitor used as an antibiotic.
Methotrexate: Another DHFR inhibitor used in cancer therapy.
Pyrimethamine: Used in the treatment of malaria.
Uniqueness
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to other DHFR inhibitors .
Eigenschaften
CAS-Nummer |
73356-40-8 |
|---|---|
Molekularformel |
C12H14N4O2 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H14N4O2/c1-18-10-5-7(2-3-9(10)17)4-8-6-15-12(14)16-11(8)13/h2-3,5-6,17H,4H2,1H3,(H4,13,14,15,16) |
InChI-Schlüssel |
RMLFIHMTVRNTMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aminehydrochloride](/img/structure/B13559089.png)
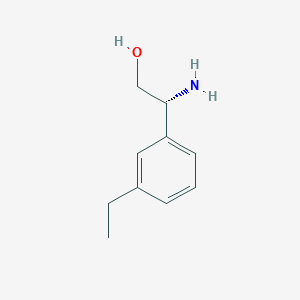
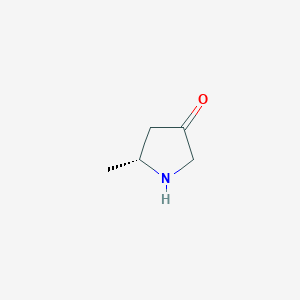
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
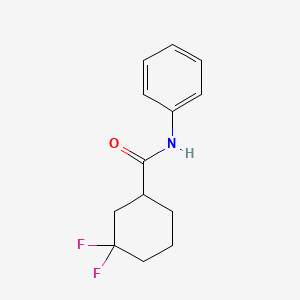
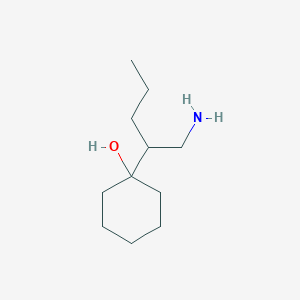
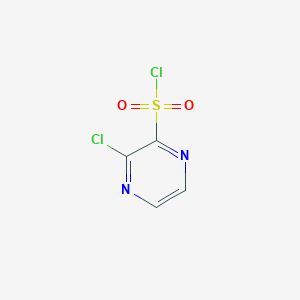
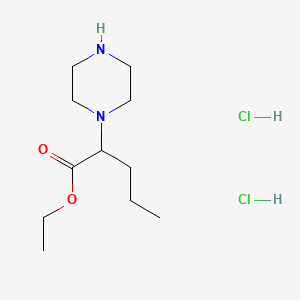

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
